2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide
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Description
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Biological Activity
The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide belongs to a class of benzofuro[3,2-d]pyrimidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reveals its complex structure, which includes a benzofuro[3,2-d]pyrimidine core and an acetamide moiety. The molecular formula is C18H19N3O2S with a molecular weight of approximately 363.44 g/mol. The presence of the diethylamino group enhances its solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C18H19N3O2S |
Molecular Weight | 363.44 g/mol |
IUPAC Name | 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide |
InChI | InChI=1S/C18H19N3O2S |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzofuro[3,2-d]pyrimidine core is known to modulate various enzymes and receptors, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : By affecting apoptotic pathways, it may promote programmed cell death in cancerous cells.
- Anti-inflammatory Effects : The compound could reduce inflammation by modulating cytokine production.
Biological Activity and Therapeutic Potential
Research has indicated that benzofuro[3,2-d]pyrimidine derivatives exhibit a range of biological activities including:
- Anticancer Properties : Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines such as MGC-803 and HeLa cells .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against pathogenic bacteria and fungi .
- Antiparasitic Effects : Compounds from this class have been evaluated for their potential anthelmintic activity .
Case Studies
- Anticancer Activity : A study investigating the effects of related compounds found that they inhibited topoisomerase II activity, leading to reduced proliferation in cancer cells. This suggests that the target compound may share similar properties .
- Antimicrobial Effects : Research on benzofuro derivatives indicated that they possess significant activity against Candida albicans, with some compounds showing MIC values comparable to established antifungals .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-26(4-2)16-11-9-15(10-12-16)25-19(27)13-29-22-21-20(23-14-24-22)17-7-5-6-8-18(17)28-21/h5-12,14H,3-4,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLIKQIVPJMTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.